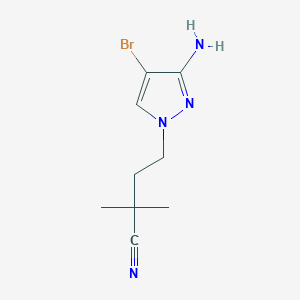

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

Description

Properties

Molecular Formula |

C9H13BrN4 |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

4-(3-amino-4-bromopyrazol-1-yl)-2,2-dimethylbutanenitrile |

InChI |

InChI=1S/C9H13BrN4/c1-9(2,6-11)3-4-14-5-7(10)8(12)13-14/h5H,3-4H2,1-2H3,(H2,12,13) |

InChI Key |

QMHGSHVGTFEDRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN1C=C(C(=N1)N)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core and Substitution Pattern

2.1.1 Pyrazole Ring Construction

- The pyrazole ring is commonly synthesized by condensation reactions of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents under acidic or basic conditions.

- For introducing the amino group at position 3, hydrazine derivatives bearing amino substituents or post-ring functionalization via amination reactions are used.

- Bromination at position 4 is typically achieved by selective electrophilic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination or ring degradation.

2.1.2 Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivative + 1,3-dicarbonyl compound, acid/base catalyst | Formation of 3-amino-1H-pyrazole core |

| 2 | Bromination | NBS or Br2, solvent (e.g., acetonitrile), low temperature | Selective bromination at C-4 of pyrazole |

| 3 | N-1 substitution | Alkylation with 2,2-dimethylbutanenitrile derivative or precursor | Attachment of 2,2-dimethylbutanenitrile at pyrazole N-1 |

Attachment of the 2,2-Dimethylbutanenitrile Side Chain

- The nitrile-containing side chain can be introduced via nucleophilic substitution or alkylation reactions.

- Typically, the pyrazole nitrogen (N-1) acts as a nucleophile reacting with an appropriate haloalkyl nitrile or activated alkylating agent.

- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen and facilitate nucleophilic attack.

Alternative Synthetic Routes and Optimization

- Some synthetic strategies involve first preparing 4-bromo-3-amino-1H-pyrazole, then performing the N-alkylation as a second step.

- Protecting groups may be employed on the amino function to prevent side reactions during bromination or alkylation.

- Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are optimized to maximize yield and purity.

- Purification is typically done by column chromatography or recrystallization.

Detailed Research Findings and Data Tables

Summary of Key Synthetic Steps and Conditions

| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Acid/base catalyst | Room temp to reflux, 2-6 h | 75-85 | Controlled pH critical |

| Bromination at C-4 | 3-amino-1H-pyrazole | NBS, acetonitrile | 0-5 °C, 1-2 h | 70-80 | Avoid excess bromine |

| N-1 Alkylation | 4-bromo-3-amino-1H-pyrazole | 2,2-dimethylbutanenitrile halide, K2CO3 | DMF, 50-80 °C, 4-8 h | 65-75 | Base strength affects selectivity |

Spectroscopic and Analytical Characterization

- NMR Spectroscopy (1H, 13C, 15N): Confirms substitution pattern on pyrazole ring and side chain attachment.

- Mass Spectrometry (MS): Molecular ion peak consistent with brominated pyrazole nitrile derivative.

- Infrared Spectroscopy (IR): Characteristic nitrile stretch (~2250 cm⁻¹) and amino group bands.

- Elemental Analysis: Matches calculated values for C, H, N, and Br content.

Additional Notes from Literature and Patents

- Brominated pyrazoles with amino substitution have been reported as intermediates in pharmaceutical research, indicating the importance of regioselective halogenation and amination steps.

- The presence of the bulky 2,2-dimethylbutanenitrile group influences solubility and reactivity, requiring careful control of reaction conditions during alkylation.

- Patent literature describes similar compounds with variations in alkyl groups and halogen substituents, emphasizing the modular nature of the synthetic approach.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents | Typical Conditions | Yield Range | Challenges |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation of hydrazine and diketones | Hydrazine, 1,3-dicarbonyl | Acid/base catalysis, reflux | 75-85% | Controlling regioselectivity |

| Bromination | Electrophilic substitution at C-4 | NBS, Br2 | Low temp, inert atmosphere | 70-80% | Avoiding polybromination |

| Amination | Direct or post-ring functionalization | Aminating agents or hydrazine derivatives | Mild conditions | Variable | Amino group protection may be needed |

| N-1 Alkylation | Nucleophilic substitution on pyrazole N | Alkyl halides, bases (K2CO3, NaH) | DMF/DMSO, 50-80 °C | 65-75% | Side reactions, steric hindrance |

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium azide (NaN3), or alkoxides (RO-).

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding hydrogen-substituted pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects : The bromine in the target compound differentiates it from analogs like 11a , which features a hydroxyl group at the 3-position of the pyrazole. Bromine’s electronegativity and larger atomic radius may enhance halogen bonding in crystal packing or receptor interactions .

- Nitrile Configuration: The 2,2-dimethylbutanenitrile chain in the target compound contrasts with 2g’s 3,3-dimethylbutanenitrile structure.

- Synthetic Routes: While 11a and 11b are synthesized via reflux with malononitrile or ethyl cyanoacetate, 2g employs asymmetric organocatalysis, highlighting divergent strategies for nitrile functionalization .

Physicochemical and Spectroscopic Properties

- Spectroscopic Signatures : Analog 2g exhibits distinct $ ^1H $ NMR signals for benzyl groups (δ 7.27–7.43) and a quaternary dimethyl carbon (δ 26.3 ppm in $ ^{13}C $ NMR) . The target compound’s bromine may deshield adjacent protons, shifting pyrazole ring signals upfield.

Biological Activity

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile (CAS No. 1466780-57-3) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activities associated with this specific compound, supported by relevant studies and data.

- Molecular Formula : C₉H₁₃BrN₄

- Molecular Weight : 257.13 g/mol

- CAS Number : 1466780-57-3

Biological Activities

Recent literature highlights several biological activities attributed to pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound in focus has shown promise in various research contexts.

Anti-inflammatory Activity

Pyrazole derivatives are often explored for their anti-inflammatory properties. Studies have indicated that compounds with similar structures exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . The presence of the amino and bromo substituents in the structure of this compound may enhance its interaction with these enzymes.

Anticancer Potential

Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with a pyrazole core have been evaluated for their ability to inhibit tumor growth in various cancer models . The specific compound may influence pathways such as the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation.

Study 1: In Vitro Evaluation

A study conducted on a series of pyrazole derivatives showed that those containing bromine exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-brominated counterparts. The mechanism was linked to the induction of oxidative stress within the cells .

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pyrazole compounds revealed that modifications at the 3-position (like the amino group in our compound) significantly affect biological activity. The introduction of an amino group was correlated with increased affinity for target proteins involved in inflammatory responses .

Data Table: Biological Activities of Related Pyrazole Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.